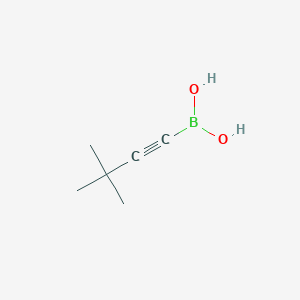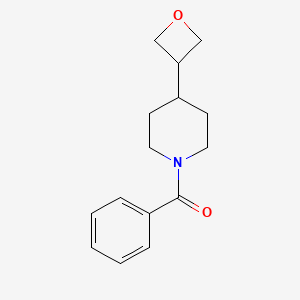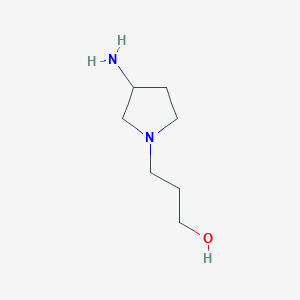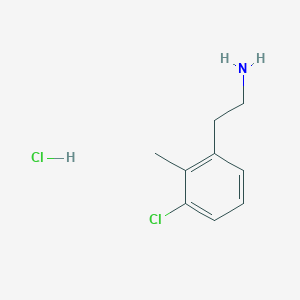
2-(Pyridin-2-yl)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-2-yl)propane-1,2-diol is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyridine, featuring a propane-1,2-diol moiety attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)propane-1,2-diol typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the reaction of 2-picoline with formaldehyde under controlled conditions to yield the desired diol . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize the yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with optimized parameters for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-2-yl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxaldehyde, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
2-(Pyridin-2-yl)propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-2-yl)propane-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with enzymes and other proteins, influencing their activity. The pyridine ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)propane-1,3-diol: This compound has a similar structure but with the hydroxyl groups positioned differently.
2-(Pyridin-2-yl)ethanol: A simpler compound with one hydroxyl group attached to the ethyl chain.
2-(Pyridin-2-yl)methanol: Another related compound with a single hydroxyl group attached to the methyl chain.
Uniqueness
2-(Pyridin-2-yl)propane-1,2-diol is unique due to its specific arrangement of hydroxyl groups, which allows for distinct chemical reactivity and interactions with biological molecules. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
2-pyridin-2-ylpropane-1,2-diol |
InChI |
InChI=1S/C8H11NO2/c1-8(11,6-10)7-4-2-3-5-9-7/h2-5,10-11H,6H2,1H3 |
Clave InChI |
CUGUSHOYVJIGDH-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(C1=CC=CC=N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13465603.png)

![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid](/img/structure/B13465611.png)

![6-(Tert-butoxycarbonyl)-4-oxo-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13465615.png)


![1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B13465638.png)
![Methyl({9-[(methylamino)methyl]-1,10-phenanthrolin-2-yl}methyl)amine dihydrochloride](/img/structure/B13465639.png)
![5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione](/img/structure/B13465655.png)

